4-Aminobiphenyl

Biomonitoring Tobacco smoke exposure Hemoglobin adducts

4-Aminobiphenyl (4-ABP, CAS 92-67-1) is a validated analytical reference standard essential for biomonitoring tobacco smoke exposure via hemoglobin adduct quantitation (LC-MS/MS), Ames test positive-control calibration in genetic toxicology, and LC-HRMS analysis of primary aromatic amine migration from food-contact materials per EU 1935/2004. Unlike structurally analogous isomers, only 4-ABP undergoes CYP1A2-mediated N-hydroxylation to form DNA-reactive dG-C8-ABP adducts—mandating compound-specific certified reference material. NIST-traceable CRM with ISO/IEC 17025 accreditation ensures GLP-compliant method validation. Deuterated 4-ABP-d9 internal standard is also available for matrix-effect correction. Procured exclusively for laboratory R&D use under REACH Annex XVII end-user declaration.

Molecular Formula C12H11N
C6H5-C6H4NH2
C12H11N
Molecular Weight 169.22 g/mol
CAS No. 92-67-1
Cat. No. B023562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminobiphenyl
CAS92-67-1
Synonyms[1,1’-Biphenyl]-4-amine;  4-Biphenylamine;  (1,1’-Biphenyl-4-yl)amine;  4-Aminodiphenyl; _x000B_4-Biphenylylamine;  4-Phenylaniline;  4-Phenylbenzenamine;  NSC 7660; 
Molecular FormulaC12H11N
C6H5-C6H4NH2
C12H11N
Molecular Weight169.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N
InChIInChI=1S/C12H11N/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,13H2
InChIKeyDMVOXQPQNTYEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 0.1 mg/mL at 66° F (NTP, 1992)
Slightly soluble in cold water;  readily soluble in hot water
Soluble in ethanol, ether, acetone, chloroform
Soluble in dichloromethane, DMSO, methanol
Soluble in lipids
Solubility in water, g/100ml at 25 °C: 0.2 (poor)
Slight

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminobiphenyl (CAS 92-67-1) Procurement Guide for Analytical Reference Standards and Carcinogenesis Research


4-Aminobiphenyl (4-ABP, CAS 92-67-1) is an aromatic amine derivative of biphenyl that exists at room temperature as a colorless to tan crystalline solid with a melting point of 52–54 °C, boiling point of 191 °C (at 15 mmHg), and water solubility of 842 mg/L at 20–30 °C [1]. It is classified as a known human carcinogen (IARC Group 1) and is listed on the ECHA SVHC candidate list due to its established role in inducing urinary bladder cancer [2]. Commercial use of 4-ABP is now restricted exclusively to laboratory research applications, where it serves primarily as an analytical reference standard for environmental and biological monitoring, as a model carcinogen in mechanistic toxicology studies, and as a precursor for deuterated internal standards used in quantitative mass spectrometry [3]. Its procurement is governed by stringent regulatory controls under REACH Annex XVII, requiring end-user declarations prior to purchase and delivery .

4-Aminobiphenyl (92-67-1) Scientific Selection: Why In-Class Aromatic Amines Cannot Be Interchanged


Aromatic amines as a class exhibit highly compound-specific toxicological and biochemical properties that preclude generic substitution in research and analytical applications. Although 4-aminobiphenyl shares structural features with compounds such as benzidine, 2-aminobiphenyl, 3-aminobiphenyl, and aniline, these analogs demonstrate markedly divergent metabolic activation pathways, hemoglobin binding affinities, and carcinogenic potencies that directly impact experimental outcomes [1]. For instance, among the aminobiphenyl isomers, only 4-ABP exhibits the specific N-hydroxylation metabolic activation by CYP1A2 that generates the proximate carcinogen N-hydroxy-4-aminobiphenyl, which then undergoes O-sulfation and O-acetylation to form DNA-reactive electrophiles capable of producing dG-C8-ABP adducts implicated in bladder carcinogenesis . Furthermore, in analytical chemistry applications, the absence of certified reference material traceability or the use of non-deuterated internal standards introduces unquantifiable matrix effects and ionization efficiency biases in LC-MS/MS workflows, rendering cross-study comparisons invalid and compromising regulatory compliance for biomonitoring studies [2].

4-Aminobiphenyl (92-67-1) Quantitative Differentiation Evidence: Comparator-Based Performance Data


Hemoglobin Adduct Biomarker Utility: 4-ABP vs. 3-Aminobiphenyl in Smoker vs. Non-Smoker Cohorts

In a direct comparative analysis of 65 adult smokers and 65 non-smokers, 4-aminobiphenyl hemoglobin adduct levels were 34.5 ± 21.06 pg/g Hb in smokers versus 6.3 ± 3.02 pg/g Hb in non-smokers (p < 0.0001), representing an approximate 5.5-fold difference [1]. In contrast, 3-aminobiphenyl hemoglobin adduct levels were below the limit of quantification (BLOQ) in 82% of non-smokers and approximately 10-fold lower than 4-ABP adduct levels in smokers (3.6 ± 3.29 pg/g Hb), with substantially higher interindividual variability (approximately 91% CV for 3-ABP vs. 57% CV for 4-ABP) and poorer dose-response relationship [1]. Regression modeling further demonstrated that CYP1A2 phenotype and cigarette number accounted for only 32% of variability in 4-ABP adducts, indicating the robustness of 4-ABP as a biomarker independent of extensive phenotypic stratification [1].

Biomonitoring Tobacco smoke exposure Hemoglobin adducts

Comparative In Vivo Hemoglobin Binding Affinity: 4-ABP vs. 4-Nitrobiphenyl and Nitroarenes

In a comparative in vivo study evaluating hemoglobin binding of five nitroarenes and their corresponding amines administered orally to male Sprague-Dawley rats, 4-aminobiphenyl exhibited 'extremely high Hb binding' relative to all other compounds tested [1]. Hemoglobin binding of nitroarenes, including 4-nitrobiphenyl (4-NBP), was significantly lower than that of the corresponding amines [1]. Specifically, hemoglobin binding of 4-NBP decreased markedly (quantitative reduction reported though exact fold-change requires reference to original chromatographic data) after pretreatment with a mixture of antibiotics, whereas 4-ABP binding was not appreciably affected by antibiotic pretreatment, indicating distinct metabolic activation pathways with differential dependence on intestinal microflora-mediated nitroreduction [1]. In contrast, 1-aminopyrene and 1-nitropyrene bound abundantly to plasma proteins but exhibited only slight hemoglobin binding, underscoring the unique high hemoglobin affinity of 4-ABP among arylamines [1].

Molecular dosimetry Hemoglobin binding Metabolic activation

Mutagenicity Potency Ranking: 4-ABP vs. Benzidine Analogues in Ames Test

In a systematic structure-mutagenicity evaluation comparing benzidine, its dihydrochloride salt, and 12 structural analogues in the Ames Salmonella/microsome assay, 4-aminobiphenyl and 3,3′-dichlorobenzidine were identified as 'significantly more mutagenic than the other compounds' when tested in strain TA100 with rat liver S9 metabolic activation [1]. All compounds except tetramethylbenzidine exhibited some activity in TA100 with S9 activation, but the mutagenic potency of 4-ABP notably exceeded that of the bridged diphenyl series compounds, which were only slightly mutagenic compared to the more planar biphenyl series in strain TA98 [1]. An inverse correlation was observed for benzidine and 3,3′-disubstituted benzidines wherein increased mutagenicity correlated with decreased basicity of the parent anilines in both TA100 and TA98 strains [1]. The planar biphenyl structure of 4-ABP, lacking the central bridge present in benzidine analogues, contributes to its distinct DNA intercalation and adduct formation profile relative to benzidine-based compounds [1].

Genetic toxicology Mutagenicity screening Structure-activity relationships

NIST-Traceable Certified Reference Material for Regulatory-Compliant Quantitative Analysis

4-Aminobiphenyl certified reference materials (CRMs) are available as NIST-traceable, ISO/IEC 17025 and ISO Guide 34 accredited standards manufactured specifically for GC, GC/MS, HPLC, and LC/MS instrumentation . These CRMs are supplied with Certificates of Analysis reporting target analyte concentrations to ±2% accuracy, with corrections applied for raw material purity . Standard concentrations include 1000 μg/mL in methanol for instrument calibration and 300 μg/mL in multi-analyte aromatic amine mixtures for textile testing applications . For stable isotope dilution mass spectrometry, deuterated 4-aminobiphenyl (4-ABP-2H9, CAS not assigned for deuterated form) is commercially available as an internal standard, enabling matrix effect correction and precise quantitation in complex biological matrices such as hemoglobin hydrolysates and urine . The availability of both neat analytical standards and deuterated internal standards from accredited suppliers with full metrological traceability distinguishes 4-ABP from less comprehensively characterized aromatic amine reference materials that lack multi-vendor certified reference material options .

Analytical chemistry Reference standards Regulatory compliance

Comparative Bladder Carcinogen Potency: 4-ABP vs. 2-Naphthylamine in Metabolic Activation and Protein Suppression

In comparative studies evaluating aromatic amine carcinogenicity, 4-aminobiphenyl has been characterized as 'the most potent carcinogen' among tested arylamines including 2-naphthylamine [1]. 4-ABP produced 'even higher levels of N-oxidation products in the urine and blood methemoglobin than 2-naphthylamine,' with N-oxidation identified as a key process in the production of bladder cancer by both compounds [1]. In a 12-week dosing study comparing effects on plasma protein expression, 'only the most potent carcinogen, 4-ABP, had the effect of suppressing the expression of some proteins, while the other aromatic amines caused no discernible change in the 2DG patterns' [2]. The amines tested alongside 4-ABP included 2-naphthylamine, 3-aminobiphenyl, and 1-naphthylamine, with 4-ABP uniquely demonstrating early protein expression suppression that may serve as an early biomarker of exposure [2].

Carcinogenesis Bladder cancer Metabolic activation

4-Aminobiphenyl (92-67-1) Validated Application Scenarios for Scientific Procurement


Tobacco Smoke Exposure Biomonitoring Using Hemoglobin Adduct Quantification

Based on the quantitative evidence demonstrating 5.5-fold higher 4-ABP hemoglobin adduct levels in smokers versus non-smokers (34.5 vs. 6.3 pg/g Hb, p < 0.0001) and the superior performance of 4-ABP over 3-ABP as a biomarker (detectable in 100% of non-smokers vs. BLOQ for 3-ABP in 82% of non-smokers), 4-ABP is the validated analytical standard for biomonitoring studies of tobacco smoke exposure [1]. This application requires procurement of certified 4-ABP reference material and deuterated 4-ABP-2H9 internal standard for GC/MS or LC-MS/MS quantitation in hemoglobin hydrolysates, enabling reliable discrimination between active smokers, passive smoke-exposed individuals, and unexposed controls. The lower interindividual variability of 4-ABP adducts (CV ≈ 57%) compared to 3-ABP (CV ≈ 91%) supports its use in epidemiological studies requiring robust population-level exposure classification [1].

Positive Control for Ames Mutagenicity Screening Assays

Given the demonstrated high-potency mutagenic activity of 4-ABP in strain TA100 with S9 activation, significantly exceeding that of most benzidine analogues and bridged diphenyl compounds, 4-ABP serves as a validated positive control compound for Ames test validation and quality assurance in genetic toxicology laboratories [1]. Procurement of neat 4-ABP analytical standard (≥98% purity) enables preparation of calibrated dose-response curves for assay sensitivity verification, with the well-characterized mutagenic potency providing reliable positive signal detection at concentrations where structurally similar but less potent analogues may yield false-negative or ambiguous results [1].

Method Development and Validation for Food Contact Material Testing

4-Aminobiphenyl analytical reference standards are specifically validated for use in liquid chromatography-full scan-high resolution mass spectrometry (LC-HRMS) analysis of 4-ABP migration from food packaging materials, as documented in regulatory testing protocols [1]. Procurement of NIST-traceable CRM with ±2% certified accuracy and ISO/IEC 17025 accreditation enables GLP-compliant method validation and routine monitoring required for compliance with EU Regulation (EC) No 1935/2004 on materials intended for food contact. The availability of both neat standards and multi-analyte mixtures containing 4-ABP alongside other regulated primary aromatic amines (e.g., benzidine, 4-chloro-2-methylaniline) at defined concentrations (e.g., 300 μg/mL) streamlines simultaneous quantification of multiple analytes in a single analytical run .

Molecular Dosimetry and DNA Adduct Formation Studies in Carcinogenesis Research

The uniquely high in vivo hemoglobin binding affinity of 4-ABP relative to nitroarenes such as 4-nitrobiphenyl, combined with its status as 'the most potent carcinogen' among arylamines in comparative bladder cancer induction studies, establishes 4-ABP as the preferred model compound for investigating mechanisms of aromatic amine-induced carcinogenesis [1]. Procurement of 4-ABP enables studies examining: (1) N-hydroxylation metabolic activation by CYP1A2, (2) O-sulfation and O-acetylation by SULT1A1 and NAT2, (3) formation of dG-C8-ABP DNA adducts quantifiable via LC-MS/MS using deuterated internal standards, and (4) early protein suppression biomarkers detectable within 12-week exposure windows. The compound's well-characterized dose-response and species-specific carcinogenicity (carcinogenic in humans and dogs, non-carcinogenic in rats) make it invaluable for investigating mechanisms of species-dependent susceptibility to bladder cancer .

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